molecular formula C18H18N6O2 B6440808 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine CAS No. 2549052-98-2

2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Cat. No. B6440808
CAS RN: 2549052-98-2
M. Wt: 350.4 g/mol
InChI Key: GCFXLCRAAZRILP-UHFFFAOYSA-N
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Description

2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine, abbreviated as 2-PIP, is an organic compound that has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. The presence of the pyridine and pyrimidine rings in 2-PIP make it a unique compound due to its ability to form hydrogen bonds and its aromatic character.

Scientific Research Applications

Antiviral Activity

Imidazole derivatives have demonstrated antiviral potential. Researchers have explored the efficacy of this compound against specific viruses, such as hepatitis C virus (HCV) and dengue virus. Further investigations into its mechanism of action and potential clinical applications are ongoing .

Anticancer Properties

The 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine scaffold has shown promise as an anticancer agent. Studies have evaluated its cytotoxic effects on cancer cell lines, including cervical carcinoma (HeLaS3), leukemia (HL-60, CCRF–CEM), and hepatocellular carcinoma (HepG2). Researchers are keen to explore its selectivity and potential for targeted cancer therapy .

Anti-inflammatory Activity

Imidazole-based compounds often exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis and other inflammatory disorders. Further mechanistic studies are warranted .

Antibacterial and Antifungal Effects

The 1,3-diazole ring in this compound contributes to its antibacterial and antifungal activities. Researchers have investigated its potential against various pathogens, including bacteria and fungi. Understanding its mode of action and optimizing its efficacy are ongoing research goals .

Mechanism of Action

Target of Action

The primary targets of 2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine are specific enzymes and receptors involved in cellular signaling pathways. This compound is known to interact with kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

The compound binds to the active site of its target kinases, inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. The inhibition of kinase activity leads to a reduction in cell proliferation and induces apoptosis in cancer cells .

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. By inhibiting these pathways, the compound effectively reduces the growth and survival of cancer cells. The disruption of these pathways also leads to the activation of pro-apoptotic factors, further promoting cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. The compound is distributed widely in the body, with a preference for tumor tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes .

Result of Action

At the molecular level, the compound’s action results in the inhibition of kinase activity, leading to decreased phosphorylation of key signaling proteins. This results in the suppression of cell proliferation and induction of apoptosis. At the cellular level, the compound reduces tumor growth and enhances the sensitivity of cancer cells to other therapeutic agents .

properties

IUPAC Name

1H-imidazol-5-yl-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-17(16-11-20-12-23-16)24-7-3-15(4-8-24)26-18-21-9-14(10-22-18)13-1-5-19-6-2-13/h1-2,5-6,9-12,15H,3-4,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFXLCRAAZRILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

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